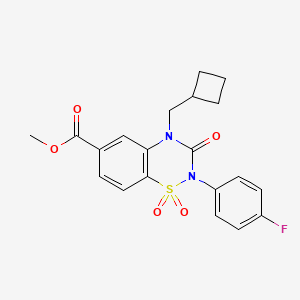![molecular formula C20H27N9O B12269465 4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine](/img/structure/B12269465.png)
4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine is a complex heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine typically involves multi-step reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate for oxidative cyclization , reducing agents like hydrogen in the presence of Raney nickel , and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield triazolopyrimidine derivatives, while reduction can yield amino derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are also kinase inhibitors and have been studied for their anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine is unique due to its specific structural features, which confer distinct biological activities
Propiedades
Fórmula molecular |
C20H27N9O |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
4-[2-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H27N9O/c1-14-12-17(26-8-10-30-11-9-26)25-20(23-14)28-6-4-27(5-7-28)18-15(2)16(3)24-19-21-13-22-29(18)19/h12-13H,4-11H2,1-3H3 |
Clave InChI |
AJVMBGJKBOROBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12269386.png)
![6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12269390.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}acetamide](/img/structure/B12269392.png)
![2-cyclopropyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12269404.png)
![4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12269419.png)
![3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12269427.png)
![N,5-dimethyl-N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12269430.png)
![N,N-dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12269431.png)

![9-methyl-6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12269445.png)
![1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12269449.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethan-1-one](/img/structure/B12269454.png)
![3-[(2-methyl-1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)azetidine-1-carboxamide](/img/structure/B12269460.png)
![N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269461.png)
